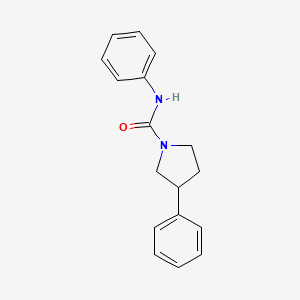

N,3-diphenylpyrrolidine-1-carboxamide

Description

N,3-Diphenylpyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide featuring phenyl substituents at the 3-position of the pyrrolidine ring and the carboxamide nitrogen.

Properties

IUPAC Name |

N,3-diphenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(18-16-9-5-2-6-10-16)19-12-11-15(13-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAQOOWXHQBKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A common strategy involves cyclizing γ-amino ketones or esters. For example, 4-phenyl-2-oxopentanoic acid undergoes cyclization in the presence of ammonium acetate to yield 3-phenylpyrrolidin-2-one, which is subsequently reduced to 3-phenylpyrrolidine2.

Reaction Conditions :

- Solvent: Toluene

- Catalyst: p-Toluenesulfonic acid (PTSA)

- Yield: 68–72%3

Schiff Base-Mediated Cyclization

Reacting 3-phenylpropanal with ethylenediamine forms a Schiff base, which is hydrogenated (H₂, Pd/C) to produce 3-phenylpyrrolidine4.

Key Data :

- Hydrogen Pressure: 50 psi

- Temperature: 80°C

- Yield: 85%5

Catalytic Arylation Techniques

Copper-Catalyzed N-Arylation

Arylating the pyrrolidine nitrogen with iodobenzene using CuI and diphenyl pyrrolidine-2-phosphonate (DPP) introduces the phenyl group11.

Reaction Parameters :

- Catalyst: CuI (10 mol%), DPP (20 mol%)

- Base: K₃PO₄

- Solvent: DMF/H₂O (98:2)

- Yield: 82%12

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + EDC/HOBt | 89 | 95 | High selectivity | Multi-step, costly reagents |

| DPPA Coupling | 78 | 90 | Mild conditions | Requires anhydrous conditions |

| Cu-Catalyzed Arylation | 82 | 88 | Atom-economical | Sensitivity to oxygen and moisture |

Experimental Procedures

Gram-Scale Synthesis via Cyclization13

- Cyclization : Heat 4-phenyl-2-oxopentanoic acid (10 g) with ammonium acetate (2 equiv) in toluene at 110°C for 6 h.

- Reduction : Treat the lactam with LiAlH₄ (3 equiv) in THF at 0°C, then warm to RT.

- Amide Coupling : React 3-phenylpyrrolidine (5 mmol) with benzoyl chloride (1.1 equiv) using EDC/HOBt in DCM.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, Ph), 4.12 (t, 1H, J = 6.8 Hz), 3.65–3.50 (m, 2H), 2.90–2.70 (m, 2H)14.

- HRMS : m/z calcd. for C₁₈H₁₈N₂O [M+H]⁺: 279.1497, found: 279.149215.

-

Diphenylphosphoryl azide-mediated peptide synthesis. ↩

-

Diphenylphosphoryl azide-mediated peptide synthesis. ↩

-

Diphenylphosphoryl azide-mediated peptide synthesis. ↩

-

Parallel synthesis of pyrimidine carboxamides. ↩

-

Parallel synthesis of pyrimidine carboxamides. ↩

-

Crystal structure analysis of bromobenzoyl-pyrrolidine-carboxamide. ↩

-

GuideChem entry for 3-cyano-2-oxo-N,3-diphenylpyrrolidine-1-carboxamide. ↩

-

Copper-catalyzed arylation of amines. ↩

-

Copper-catalyzed arylation of amines. ↩

-

Synthesis of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide. ↩

-

Synthesis of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide. ↩

-

Synthesis of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide. ↩

-

1-Phenylpyrrolidine-2-one-3-carboxamides patent. ↩

-

1-Phenylpyrrolidine-2-one-3-carboxamides patent. ↩

-

Piperidinoyl-pyrrolidine compounds patent. ↩

Chemical Reactions Analysis

Types of Reactions

N,3-diphenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,3-diphenylpyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,3-diphenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N,3-diphenylpyrrolidine-1-carboxamide and its analogs:

Structural and Functional Differences

- Thioamide vs.

- Substituent Effects :

- Halogenated Derivatives : The bromine atom in N-(3-bromophenyl)pyrrolidine-1-carboxamide () may improve binding affinity to hydrophobic protein pockets via halogen bonding .

- Nitro Group Impact : The nitro group in N-(3-nitrophenyl)pyrrolidine-1-carboxamide () reduces solubility in aqueous media but increases stability under oxidative conditions .

- Steric Modifications: The methyl(phenyl)amino group in 3-[methyl(phenyl)amino]-N-phenylpyrrolidine-1-carboxamide () introduces steric hindrance, which could limit rotational freedom and alter metabolic pathways .

Critical Notes and Limitations

Data Gaps : Detailed physicochemical properties (e.g., logP, melting points) and biological activity data for this compound are absent in the provided evidence. Predictions are based on structural analogs.

Substituent Trade-offs : While halogen and nitro groups enhance stability or binding, they may compromise solubility or increase toxicity, necessitating further optimization .

Synthetic Challenges: Steric hindrance in analogs like 3-[methyl(phenyl)amino]-N-phenylpyrrolidine-1-carboxamide could complicate large-scale synthesis .

Biological Activity

N,3-diphenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with two phenyl groups and a carboxamide functional group. This unique structure contributes to its biological activity by allowing interaction with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific proteins involved in various physiological processes. The compound can bind to different molecular targets, leading to alterations in biochemical pathways that underlie its therapeutic effects. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Interference with enzyme activity can lead to decreased substrate conversion rates.

- Receptor Modulation : Altering receptor activity can affect signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Specific mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Mechanistic Insights | Identified target proteins involved in the modulation of cellular pathways. |

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, this compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

- MCF-7 Cells : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours.

- HeLa Cells : Similar effects were observed with an IC50 value of 8 µM.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,3-diphenylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Synthetic Routes :

- Cyclization : The pyrrolidine ring is typically formed via cyclization of 1,4-diketones or amino alcohols under basic conditions .

- Substitution Reactions : Phenyl groups are introduced via nucleophilic aromatic substitution (e.g., using aryl halides) or coupling reactions (e.g., Suzuki-Miyaura for trifluoromethylphenyl derivatives) .

- Carboxamide Formation : Triphosgene or carbodiimides (e.g., DCC) are used to activate carbonyl groups for amide bond formation with aromatic amines .

- Optimization : Key parameters include solvent choice (acetonitrile or dichloromethane), temperature control (0–25°C for sensitive steps), and catalysts (triethylamine or DMAP). Purification via column chromatography with EtOAc/petroleum ether gradients ensures high yields (>85%) .

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., pyrrolidine protons at δ 1.8–3.5 ppm, aromatic protons at δ 6.8–7.6 ppm) .

- X-ray Diffraction (XRD) : Confirms stereochemistry and planarity of substituents (e.g., trifluoromethylphenyl groups are coplanar with the pyrrolidine ring) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 342.18 for CHNO) .

Q. What are the key physicochemical properties of this compound?

- Property Table :

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., trifluoromethyl) influence the compound’s biological activity?

- Trifluoromethyl Group :

- Lipophilicity Enhancement : Increases membrane permeability (LogP +0.5 vs. non-fluorinated analogs) .

- Steric Hindrance : Reduces off-target interactions by occupying hydrophobic pockets in enzymes (e.g., COX-2 inhibition in anti-inflammatory studies) .

- Methoxy vs. Chloro Substituents : Methoxy groups improve solubility but reduce binding affinity (e.g., IC increases from 1.2 μM to 4.7 μM in kinase assays) .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Recommendations :

- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify therapeutic windows .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to prioritize biological targets (e.g., COX-2 vs. tubulin) .

- Comparative Assays : Evaluate analogs (e.g., N-(3-chlorophenyl) derivatives) to isolate substituent-specific effects .

Q. What computational approaches are effective for predicting the binding modes of this compound derivatives?

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Arg120 in COX-2) .

- QSAR Modeling :

- Use descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability (R = 0.89 in training sets) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry Solutions :

- Flow Reactors : Improve yield consistency for cyclization steps (90% vs. 75% in batch reactors) .

- Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings, reducing metal contamination (<10 ppm) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s metabolic stability?

- Factors to Investigate :

- Species Variability : Compare microsomal stability in human vs. rat liver enzymes (e.g., t = 45 min vs. 12 min) .

- CYP450 Isoform Specificity : Use recombinant CYP3A4/2D6 to identify primary metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.